Hydrolytic Stability: 1,4-Lactone Ring Is Predictably More Stable than 1,5-Lactone
In aqueous solution at pH 2.4 and 20 °C, the 1,5-lactone hydrolyzes with a first-order rate constant of 1.730 × 10⁻⁴ s⁻¹, whereas the 1,4-lactone is predictably more stable and forms more slowly (lactonisation rate constant 3.807 × 10⁻⁵ s⁻¹) [1]. This difference—approximately 4.5-fold faster hydrolysis for the 1,5-lactone—directly impacts solution integrity and shelf-life. For the per-benzylated analogues, the intrinsic ring stability difference persists, affecting the robustness of the protected lactone in multi-step synthetic sequences where adventitious hydrolysis would deprotect the lactone or generate gluconic acid by-products.
| Evidence Dimension | Hydrolysis rate constant (k, s⁻¹) in H₂O at pH 2.4, 20 °C |
|---|---|
| Target Compound Data | 3.807 × 10⁻⁵ s⁻¹ (lactonisation to form 1,4-lactone; 1,4-lactone is more stable) |
| Comparator Or Baseline | D-Glucono-1,5-lactone hydrolysis rate: 1.730 × 10⁻⁴ s⁻¹ |
| Quantified Difference | 1,5-lactone hydrolyzes ~4.5× faster than the rate at which 1,4-lactone forms; 1,4-lactone is the thermodynamically favored stable product under these conditions |
| Conditions | Aqueous D-gluconic acid solution, constant pH 2.4, 20 °C; measured by HPLC and optical rotation [1] |
Why This Matters
The 1,4-lactone's greater hydrolytic stability reduces the risk of premature ring-opening during storage and synthesis, making it more reliable for long-term stock solutions and multi-step reaction sequences.
- [1] Combes, C. L.; Birch, G. G. Interaction of D-Glucono-1,5-lactone with Water. Food Chem. 1988, 27 (4), 283–298. https://doi.org/10.1016/0308-8146(88)90011-4 View Source
